Lomeguatrib

Description

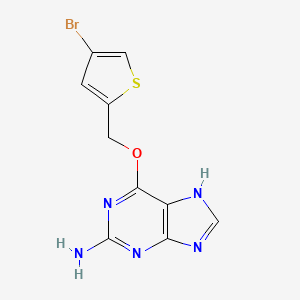

Structure

3D Structure

Propriétés

IUPAC Name |

6-[(4-bromothiophen-2-yl)methoxy]-7H-purin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrN5OS/c11-5-1-6(18-3-5)2-17-9-7-8(14-4-13-7)15-10(12)16-9/h1,3-4H,2H2,(H3,12,13,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUJPKFNFCWJBCX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC=C1Br)COC2=NC(=NC3=C2NC=N3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrN5OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60172838 | |

| Record name | Lomeguatrib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60172838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

192441-08-0 | |

| Record name | Lomeguatrib | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=192441-08-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lomeguatrib [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0192441080 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lomeguatrib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60172838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 192441-08-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LOMEGUATRIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S79265T71M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Lomeguatrib's Core Mechanism of Action in DNA Repair: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Lomeguatrib is a potent, small-molecule inhibitor of the DNA repair protein O6-methylguanine-DNA methyltransferase (MGMT). By acting as a pseudosubstrate, this compound irreversibly inactivates MGMT, a key enzyme in the direct reversal of DNA damage induced by alkylating chemotherapeutic agents such as temozolomide (TMZ) and dacarbazine. This inactivation sensitizes tumor cells to the cytotoxic effects of these agents, offering a promising strategy to overcome a primary mechanism of chemotherapy resistance, particularly in tumors with high MGMT expression. This guide provides an in-depth overview of this compound's mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying molecular pathways and experimental workflows.

The Role of MGMT in DNA Repair and Chemotherapy Resistance

O6-methylguanine-DNA methyltransferase (MGMT) is a crucial DNA repair enzyme that protects the genome from the mutagenic and cytotoxic effects of alkylating agents.[1][2] These agents, both endogenous and therapeutic, can transfer alkyl groups to the O6 position of guanine in DNA, forming O6-alkylguanine adducts.[2][3] If left unrepaired, these lesions can lead to G:C to A:T transition mutations during DNA replication and trigger cell cycle arrest and apoptosis.[2][4]

MGMT functions as a "suicide enzyme" by directly transferring the alkyl group from the O6 position of guanine to a cysteine residue within its own active site.[1][3][5] This process is stoichiometric and results in the irreversible inactivation of the MGMT protein, which is then targeted for ubiquitination and proteasomal degradation.[3] High levels of MGMT activity in tumor cells can efficiently repair the DNA damage induced by alkylating agents, leading to significant chemotherapy resistance.[1][6] Conversely, tumors with low MGMT expression, often due to epigenetic silencing via promoter methylation, are more sensitive to these drugs.[1][7]

This compound's Mechanism of Action: Irreversible MGMT Inhibition

This compound, also known as PaTrin-2 or O6-(4-bromothenyl)guanine, is a potent and specific inhibitor of MGMT.[8] It is designed to mimic the natural substrate of MGMT, O6-methylguanine.[9] this compound acts as a pseudosubstrate, irreversibly binding to the active site of MGMT.[9][10] This covalent modification inactivates the enzyme, preventing it from repairing O6-alkylguanine lesions in DNA.[10] By depleting the cell of active MGMT, this compound enhances the efficacy of alkylating agents, allowing the cytotoxic DNA lesions to persist and induce cell death.[10][11]

The core mechanism is a two-step process:

-

Competitive Binding: this compound competes with the natural substrate, O6-alkylguanine, for the active site of the MGMT protein.

-

Irreversible Inactivation: Upon binding, the MGMT enzyme transfers the bromothenyl group from this compound to its active site cysteine residue, leading to the irreversible inactivation of the enzyme.

This depletion of functional MGMT protein sensitizes cancer cells to the cytotoxic effects of alkylating agents, effectively overcoming a major mechanism of drug resistance.[11]

Quantitative Data on this compound's Potency and Efficacy

The potency of this compound has been quantified in various in vitro and in vivo systems. The following tables summarize key quantitative data.

| Parameter | Value | System | Reference |

| IC50 | 9 nM | Cell-free assay | [12] |

| IC50 | ~6 nM | MCF-7 cells | [12] |

| IC50 | 0.009 µM | Cell-free extracts from HeLa S3 cells | [9] |

| IC50 | 0.004 µM | HeLa S3 cervix adenocarcinoma cells | [8] |

| IC50 | 0.006 µM | MCF-7 breast adenocarcinoma cells (2h treatment) | [8] |

Table 1: In Vitro Potency of this compound

| Cell Line | Treatment | TMZ IC50 | Fold Sensitization | Reference |

| MCF-7 | Temozolomide alone | 400 µM | - | [12] |

| MCF-7 | Temozolomide + 10 µM this compound | 10 µM | 40 | [12] |

| SW1783 (Anaplastic Astrocytoma) | Temozolomide alone | 103.1 µM | - | [13] |

| SW1783 (Anaplastic Astrocytoma) | Temozolomide + 50 µM this compound | 50 µM | 2.06 | [13] |

| GOS-3 (Anaplastic Astrocytoma) | Temozolomide alone | 95.9 µM | - | [13] |

| GOS-3 (Anaplastic Astrocytoma) | Temozolomide + 50 µM this compound | 27.4 µM | 3.5 | [13] |

Table 2: this compound-Mediated Sensitization to Temozolomide

Experimental Protocols

MGMT Activity Assay

This protocol describes a common method to determine the activity of MGMT in cell lysates.[12][14]

-

Cell Lysate Preparation:

-

Harvest approximately 2 x 10^6 cells and resuspend in 100 µl of extraction buffer.

-

Incubate on ice for 20 minutes.

-

Centrifuge at 12,000 x g for 10 minutes at 4°C.

-

Collect the supernatant containing the cell lysate.

-

Determine the protein concentration of the lysate using a standard method (e.g., Bradford assay).

-

-

Enzyme Reaction:

-

Dilute the cell lysate (containing ~50–200 µg of protein) to 85 µl with extraction buffer in a microcentrifuge tube.

-

Prepare positive and negative control wells.

-

Add 10 µl of 10x reaction buffer and 5 µl of a substrate containing O6-methylguanine (e.g., a radiolabeled oligonucleotide).

-

Incubate the reaction mixture in the dark at 37°C for 1 hour.

-

-

Quantification of Activity:

-

For fluorescent assays, measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths (e.g., excitation at 400 nm and emission at 505 nm).[14]

-

For radioactive assays, the transfer of the radiolabeled methyl group to the MGMT protein is quantified.[12] The protein is precipitated using trichloroacetic acid (TCA), washed, and the radioactivity is measured by liquid scintillation counting.

-

Enzyme activity is typically expressed as fmol of methyl groups transferred per mg of total cellular protein.

-

Western Blot Analysis for MGMT Protein Levels

This protocol is used to assess the levels of MGMT protein in cells following treatment with this compound.[8]

-

Sample Preparation:

-

Treat cells with varying concentrations of this compound for different time points.

-

Lyse the cells in RIPA buffer supplemented with protease inhibitors.

-

Determine the protein concentration of the lysates.

-

-

SDS-PAGE and Electrotransfer:

-

Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel.

-

Separate the proteins by electrophoresis.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for MGMT overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.

-

Use a loading control, such as β-actin or GAPDH, to normalize the MGMT protein levels.

-

Cell Viability (MTT) Assay

This assay is used to determine the cytotoxic effects of temozolomide in the presence and absence of this compound.[12]

-

Cell Seeding:

-

Plate cells (e.g., 1000 cells per well) in a 96-well plate and allow them to attach for 24 hours.

-

-

Drug Treatment:

-

Add this compound to the cells at a fixed concentration (e.g., 10 µM) and incubate for 2 hours at 37°C in a 5% CO2 incubator.

-

Add increasing concentrations of temozolomide or vehicle control to the wells.

-

Incubate the cells for an additional 4-5 days.

-

-

MTT Addition and Measurement:

-

Add 150 µg of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3 hours at 37°C.

-

Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the untreated control.

-

Determine the IC50 values (the concentration of drug that inhibits cell growth by 50%) from the dose-response curves.

-

Visualizing the Molecular Pathways and Experimental Workflows

Caption: Mechanism of this compound in inhibiting MGMT-mediated DNA repair.

Caption: Workflow for assessing this compound's effect on chemosensitivity.

Conclusion

This compound represents a targeted approach to overcoming a significant mechanism of resistance to alkylating agent chemotherapy. By potently and irreversibly inhibiting the DNA repair enzyme MGMT, this compound sensitizes tumor cells to the cytotoxic effects of these widely used drugs. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working to further understand and exploit this therapeutic strategy. The continued investigation of this compound, both preclinically and in clinical trials, holds the potential to improve outcomes for patients with tumors that rely on MGMT for survival against chemotherapy.

References

- 1. O6-Methylguanine-DNA Methyltransferase (MGMT): Challenges and New Opportunities in Glioma Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Genetic and epigenetic landscape of O6-methylguanine-DNA methyltransferase (MGMT): implications for DNA repair and cancer therapeutics [explorationpub.com]

- 3. Inhibition of DNA repair with MGMT pseudosubstrates: phase I study of this compound in combination with dacarbazine in patients with advanced melanoma and other solid tumours - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Genetic and epigenetic landscape of O6-methylguanine-DNA methyltransferase (MGMT): implications for DNA repair and cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Methylated-DNA–protein-cysteine methyltransferase - Wikipedia [en.wikipedia.org]

- 6. Effect of this compound-temozolomide combination on MGMT promoter methylation and expression in primary glioblastoma tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The role of direct DNA repair gene O6-methylguanine-DNA methyltransferase (MGMT) in high grade malignant glioma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound Increases the Radiosensitivity of MGMT Unmethylated Human Glioblastoma Multiforme Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound | DNA Methyltransferases | Tocris Bioscience [tocris.com]

- 10. scbt.com [scbt.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. medchemexpress.com [medchemexpress.com]

- 13. researchgate.net [researchgate.net]

- 14. 2.10. MGMT activity assay [bio-protocol.org]

An In-depth Technical Guide to the Chemical Structure and Properties of Lomeguatrib

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and relevant experimental protocols for Lomeguatrib (also known as PaTrin-2). This compound is a potent inhibitor of O6-methylguanine-DNA methyltransferase (MGMT), a key DNA repair protein implicated in tumor resistance to alkylating chemotherapeutic agents.

Chemical Identity and Physicochemical Properties

This compound is a purine derivative characterized by a bromothenyl substituent. Its core structure is designed to act as a pseudosubstrate for the MGMT protein.

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Source |

| IUPAC Name | 6-[(4-bromothiophen-2-yl)methoxy]-7H-purin-2-amine | [1][2][3] |

| Synonyms | PaTrin-2, O6-(4-bromothenyl)guanine | [4][5] |

| CAS Number | 192441-08-0 | [1][5][6][7] |

| Molecular Formula | C₁₀H₈BrN₅OS | [1][5][6][7] |

| SMILES | NC1=NC(OCC2=CC(Br)=CS2)=C3N=CNC3=N1 | [5][6] |

| InChI Key | JUJPKFNFCWJBCX-UHFFFAOYSA-N | [5] |

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Weight | 326.17 g/mol | [1][5][6][7] |

| Appearance | Light yellow to yellow solid | [6] |

| Purity | ≥98% (HPLC) | [5][7] |

| Solubility | Soluble to 100 mM in DMSO | [5][7] |

| Storage | Store at +4°C | [5][7] |

Mechanism of Action: MGMT Inhibition

This compound functions as a potent, irreversible inhibitor of O6-methylguanine-DNA methyltransferase (MGMT).[4][5] MGMT is a crucial DNA repair protein that protects cells from the cytotoxic effects of alkylating agents, such as temozolomide (TMZ) and dacarbazine.[8][9] These agents introduce alkyl groups onto the O6 position of guanine in DNA, forming O6-alkylguanine adducts.[10] If left unrepaired, these lesions can lead to DNA mismatches during replication, triggering cell cycle arrest and apoptosis.[11]

The MGMT protein normally reverses this damage by transferring the alkyl group from the guanine to one of its own cysteine residues.[4][8] This is a stoichiometric, "suicide" reaction that permanently inactivates the MGMT protein, which is then targeted for ubiquitination and proteasomal degradation.[8] High levels of MGMT in tumor cells can rapidly repair the DNA damage, thus conferring resistance to therapy.[10][11]

This compound acts as a pseudosubstrate for MGMT.[5][10] The MGMT protein recognizes this compound and covalently transfers the 4-bromothenyl group to its active site cysteine residue.[10] This process irreversibly inactivates MGMT, depleting the cell's capacity to repair O6-alkylguanine adducts.[10] By inhibiting MGMT, this compound sensitizes tumor cells to the cytotoxic effects of alkylating agents, thereby overcoming a significant mechanism of drug resistance.[4][12]

Caption: Mechanism of this compound action on the MGMT DNA repair pathway.

Biological Activity and Efficacy

This compound has demonstrated potent inhibition of MGMT in both biochemical and cellular assays. Its ability to enhance the efficacy of temozolomide has been shown in various cancer models.

Table 3: In Vitro Inhibitory Activity of this compound

| Assay Type | Cell Line / System | IC₅₀ Value | Source |

| Cell-free assay | HeLa S3 cell extracts | 9 nM (0.009 µM) | [5][6][7] |

| Cell-based assay | MCF-7 cells | ~60 nM | [6] |

In cellular models, this compound substantially increases the growth-inhibitory effects of temozolomide. For example, in MCF-7 cells, the addition of 10 µM this compound reduced the D60 (dose required for 60% growth inhibition) of temozolomide from 400 µM to 10 µM.[6] In vivo studies using human tumor xenografts in mice have also confirmed that this compound enhances the antitumor activity of temozolomide.[4][5] A 20 mg/kg intraperitoneal dose of this compound was sufficient to completely inactivate MGMT within 2 hours in MCF-7 xenografts.[4]

Experimental Protocols

The following are summaries of key experimental methodologies used to characterize the activity of this compound.

This assay quantifies the ability of an inhibitor to block the methyltransferase activity of MGMT in a cell extract.

-

Objective: To determine the IC₅₀ value of this compound against MGMT.

-

Methodology:

-

Prepare cell-free extracts from a suitable cell line (e.g., HeLa S3).[5][6]

-

Incubate the cell extract with varying concentrations of this compound.

-

Add a DNA substrate containing [³H]-methylated O6-methylguanine.

-

Allow the MGMT enzyme in the extract to transfer the radiolabeled methyl group to itself.

-

Precipitate the protein using trichloroacetic acid (TCA).

-

Wash the precipitated protein to remove unincorporated radioactivity.

-

Solubilize the protein and measure the incorporated radioactivity using liquid scintillation counting.

-

Enzyme activity is expressed as fmol of [³H]methyl transferred per mg of total protein.[6]

-

Calculate the percent inhibition relative to an untreated control and determine the IC₅₀ value graphically.[6]

-

This assay assesses the ability of this compound to sensitize cancer cells to an alkylating agent.

-

Objective: To measure the enhancement of temozolomide-induced cytotoxicity by this compound.

-

Methodology:

-

Plate cells (e.g., MCF-7) in a 96-well plate and allow them to attach for 24 hours.[6]

-

Pre-treat the cells with this compound (e.g., 10 µM) for 2 hours.[6]

-

Add increasing concentrations of temozolomide to the wells.

-

Incubate the cells for an additional 4-5 days.[6]

-

Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3 hours. Live cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilize the formazan crystals and measure the absorbance using a plate reader.

-

Calculate cell viability as a percentage of the untreated control and determine the dose-response curves.

-

This protocol evaluates the combined antitumor effect of this compound and temozolomide in a mouse model.

-

Objective: To assess if this compound can sensitize human tumor xenografts to temozolomide.

-

Methodology:

-

Implant human tumor cells (e.g., MCF-7) subcutaneously into immunodeficient mice.[3]

-

Once tumors reach a specified volume, randomize mice into four treatment groups: (1) Vehicle control, (2) this compound only, (3) Temozolomide only, and (4) this compound plus temozolomide.[3]

-

Administer drugs as specified. For example: this compound (20 mg/kg/day, i.p.) followed 1 hour later by temozolomide (100 mg/kg/day, i.p.) for 5 consecutive days.[3]

-

Monitor tumor volume and animal body weight regularly throughout the study.

-

The primary endpoint is typically tumor growth delay or inhibition.

-

References

- 1. This compound | C10H8BrN5OS | CID 3025944 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. glpbio.com [glpbio.com]

- 3. glpbio.com [glpbio.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. This compound | DNA Methyltransferases | Tocris Bioscience [tocris.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. This compound | Methyltransferase Inhibitors: R&D Systems [rndsystems.com]

- 8. Inhibition of DNA repair with MGMT pseudosubstrates: phase I study of this compound in combination with dacarbazine in patients with advanced melanoma and other solid tumours - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Effect of this compound-temozolomide combination on MGMT promoter methylation and expression in primary glioblastoma tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Tumour O6-methylguanine-DNA methyltransferase inactivation by oral this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

The Synthesis and Chemical Landscape of Lomeguatrib: A Technical Guide for Drug Development Professionals

An In-depth Examination of the Potent MGMT Inhibitor, its Chemical Derivatives, and Associated Experimental Protocols

Lomeguatrib, also known as O⁶-(4-bromothenyl)guanine, is a potent and specific inhibitor of the DNA repair protein O⁶-methylguanine-DNA methyltransferase (MGMT). By acting as a pseudosubstrate, this compound irreversibly inactivates MGMT, thereby sensitizing tumor cells to the cytotoxic effects of O⁶-alkylating chemotherapeutic agents such as temozolomide and carmustine. This technical guide provides a comprehensive overview of the synthesis of this compound, the structure-activity relationships of its chemical derivatives, and detailed experimental protocols relevant to its study and application in a research and development setting.

Mechanism of Action: Overcoming Chemotherapy Resistance

The primary mechanism of resistance to many alkylating cancer drugs is the cellular DNA repair activity of MGMT. This "suicide" enzyme repairs mutagenic O⁶-alkylguanine lesions in DNA by covalently transferring the alkyl group to an internal cysteine residue. This action restores the integrity of the guanine base but leads to the irreversible inactivation and subsequent degradation of the MGMT protein.[1][2] High levels of MGMT expression in tumor cells can thus abrogate the therapeutic efficacy of alkylating agents.

This compound circumvents this resistance by acting as a decoy. Its structure mimics the O⁶-alkylguanine substrate, allowing it to bind to the MGMT active site. The enzyme then transfers the 4-bromothenyl group to its active site cysteine, becoming permanently inactivated.[2] This depletion of active MGMT protein leaves the tumor cells vulnerable to DNA damage induced by subsequent chemotherapy.

References

Inactivation of O⁶-Methylguanine-DNA Methyltransferase (MGMT) by Lomeguatrib in Cancer Cell Lines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Resistance to alkylating chemotherapeutic agents, such as temozolomide (TMZ), is a significant challenge in cancer therapy, frequently mediated by the DNA repair protein O⁶-methylguanine-DNA methyltransferase (MGMT). This technical guide provides an in-depth overview of the potent and specific MGMT inhibitor, lomeguatrib, and its role in inactivating MGMT in cancer cell lines. We will explore the mechanism of action of this compound, present quantitative data on its efficacy, detail key experimental protocols for its study, and provide visual representations of the associated molecular pathways and experimental workflows. This guide is intended to equip researchers, scientists, and drug development professionals with the critical information needed to effectively utilize this compound as a tool to overcome chemotherapy resistance in preclinical cancer research.

Introduction: The Role of MGMT in Chemotherapy Resistance

Alkylating agents like temozolomide are a cornerstone of treatment for various cancers, including glioblastoma. These agents exert their cytotoxic effects by inducing DNA lesions, primarily at the O⁶ position of guanine. If left unrepaired, these O⁶-methylguanine (O⁶-MeG) adducts lead to DNA mismatches during replication, triggering cell cycle arrest and apoptosis.

The DNA repair protein O⁶-methylguanine-DNA methyltransferase (MGMT) plays a pivotal role in conferring resistance to these drugs. MGMT directly reverses the DNA damage by transferring the alkyl group from the O⁶ position of guanine to a cysteine residue within its own active site.[1] This is a "suicide" mechanism, as the transfer reaction irreversibly inactivates the MGMT protein. High levels of MGMT activity in tumor cells can efficiently repair the DNA damage induced by alkylating agents, thereby diminishing their therapeutic efficacy.

This compound: A Potent MGMT Inactivator

This compound, also known as O⁶-(4-bromothenyl)guanine, is a potent, specific, and orally bioavailable inactivator of MGMT.[2] It acts as a pseudosubstrate for MGMT, mimicking the structure of O⁶-methylguanine. When this compound enters the active site of MGMT, the protein irreversibly transfers the 4-bromothenyl group to its active site cysteine residue. This covalent modification renders the MGMT protein inactive, preventing it from repairing DNA damage caused by alkylating agents. By depleting the cell of active MGMT, this compound sensitizes cancer cells to the cytotoxic effects of drugs like temozolomide.

Quantitative Data on this compound's Efficacy

The efficacy of this compound in inactivating MGMT and sensitizing cancer cells to therapy has been demonstrated in various preclinical studies. The following tables summarize key quantitative data from studies on glioblastoma and anaplastic astrocytoma cell lines.

Table 1: Effect of this compound on MGMT Protein Levels and Radiosensitivity in Glioblastoma Cell Lines

| Cell Line | This compound Concentration (µM) | Treatment Duration (hours) | MGMT Protein Reduction (%) | Effect on Radiosensitivity (Sensitization Enhancement Ratio - SER) | Reference |

| LN18 | 0.01 | 6 | ~60-80 | Not Reported | [3] |

| T98G | 0.01 | 6 | ~60-80 | Not Reported | [3] |

| U118 | 0.01 | 6 | ~60-80 | Not Reported | [3] |

| LN18 | 1 | 24 | Not Quantified | 1.36 (p = 0.012) | [3] |

| T98G | 1 | 24 | Not Quantified | 1.30 (p = 0.005) | [3] |

| U118 | 1 | 24 | Not Quantified | 1.35 (p = 0.026) | [3] |

| LN18 | 20 | 24 | Not Quantified | 0.76 (p = 0.017) - Increased Radioresistance | [3] |

| T98G | 20 | 24 | Not Quantified | 0.70 (p < 0.0001) - Increased Radioresistance | [3] |

| U118 | 20 | 24 | Not Quantified | 0.66 (p = 0.007) - Increased Radioresistance | [3] |

Note: A Sensitization Enhancement Ratio (SER) greater than 1 indicates radiosensitization, while a value less than 1 suggests radioresistance.

Table 2: Effect of this compound on Temozolomide (TMZ) IC50 Values in Anaplastic Astrocytoma Cell Lines

| Cell Line | MGMT Promoter Methylation Status | TMZ IC50 (µM) | TMZ + 50 µM this compound IC50 (µM) | Fold Sensitization | Reference |

| SW1783 | Unmethylated | 103.1 | 50.0 | 2.06 | [4][5] |

| GOS-3 | Methylated | 95.9 | 27.4 | 3.50 | [4][5] |

Table 3: Apoptosis Induction by this compound and Temozolomide in Anaplastic Astrocytoma Cell Lines

| Cell Line | Treatment | Percentage of Apoptotic Cells | Reference |

| SW1783 | Control | Baseline | [5][6] |

| This compound (50 µM) | Increased | [5][6] | |

| TMZ (IC50 dose) | Increased | [5][6] | |

| This compound + TMZ | Further Increased | [5][6] | |

| GOS-3 | Control | Baseline | [5][6] |

| This compound (50 µM) | Increased | [5][6] | |

| TMZ (IC50 dose) | Increased | [5][6] | |

| This compound + TMZ | Further Increased | [5][6] |

Note: Specific percentages were not provided in the source, but a qualitative increase was reported.

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the effects of this compound on cancer cell lines.

MGMT Activity Assay (Biochemical Method)

This protocol describes a non-radioactive, fluorescence-based assay to measure MGMT activity in cell lysates.

Materials:

-

Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

Protein quantification assay (e.g., BCA or Bradford)

-

MGMT activity assay kit (commercial kits are available) or the following components:

-

Oligonucleotide substrate containing an O⁶-methylguanine lesion and a fluorescent reporter quenched by proximity to a quencher.

-

Reaction buffer

-

Purified MGMT protein (for standard curve)

-

-

Microplate reader with fluorescence detection capabilities

Procedure:

-

Cell Lysate Preparation:

-

Culture cancer cells to the desired confluency.

-

Treat cells with this compound or vehicle control for the desired time and concentration.

-

Harvest cells by trypsinization or scraping and wash with ice-cold PBS.

-

Lyse the cell pellet in ice-cold lysis buffer.

-

Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant (cell lysate) and determine the protein concentration.

-

-

MGMT Activity Assay:

-

Prepare a standard curve using a known concentration of purified MGMT protein.

-

In a 96-well black plate, add a defined amount of protein from each cell lysate sample.

-

Add the reaction buffer to each well.

-

Initiate the reaction by adding the O⁶-methylguanine oligonucleotide substrate.

-

Incubate the plate at 37°C for a specified time (e.g., 1-2 hours), protected from light.

-

During the incubation, active MGMT in the lysate will repair the oligonucleotide, separating the fluorophore from the quencher and leading to an increase in fluorescence.

-

-

Data Analysis:

-

Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.

-

Subtract the background fluorescence (wells with no lysate).

-

Calculate the MGMT activity in each sample by comparing its fluorescence to the standard curve. Express the activity as fmol of repaired substrate per mg of protein.

-

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)

-

Multi-well spectrophotometer

Procedure:

-

Cell Seeding:

-

Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

-

Treatment:

-

Treat the cells with various concentrations of this compound, temozolomide, or a combination of both. Include a vehicle-treated control group.

-

Incubate the plate for the desired treatment duration (e.g., 72 hours).

-

-

MTT Incubation:

-

After the treatment period, add 10-20 µL of MTT solution to each well.

-

Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

-

Solubilization:

-

Carefully remove the medium from the wells.

-

Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

-

-

Data Acquisition:

-

Measure the absorbance of each well at a wavelength of 570 nm using a multi-well spectrophotometer.

-

Apoptosis Assay (Annexin V Staining)

This flow cytometry-based assay detects the externalization of phosphatidylserine (PS), an early marker of apoptosis.

Materials:

-

6-well cell culture plates

-

Annexin V-FITC (or other fluorochrome) apoptosis detection kit (containing Annexin V, propidium iodide (PI), and binding buffer)

-

Flow cytometer

Procedure:

-

Cell Culture and Treatment:

-

Seed cells in 6-well plates and treat with this compound, temozolomide, or their combination as desired.

-

-

Cell Harvesting:

-

After treatment, collect both the floating and adherent cells. For adherent cells, use a gentle trypsinization method.

-

Wash the cells twice with ice-cold PBS.

-

-

Staining:

-

Resuspend the cell pellet in 1X binding buffer at a concentration of 1 x 10⁶ cells/mL.

-

Transfer 100 µL of the cell suspension to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

-

Flow Cytometry Analysis:

-

Add 400 µL of 1X binding buffer to each tube.

-

Analyze the samples on a flow cytometer within one hour.

-

Identify four cell populations:

-

Viable cells (Annexin V-negative, PI-negative)

-

Early apoptotic cells (Annexin V-positive, PI-negative)

-

Late apoptotic/necrotic cells (Annexin V-positive, PI-positive)

-

Necrotic cells (Annexin V-negative, PI-positive)

-

-

Visualizing Molecular Pathways and Workflows

The following diagrams, created using the DOT language, illustrate key concepts related to MGMT inactivation by this compound.

Mechanism of MGMT Inactivation by this compound

References

- 1. preprints.org [preprints.org]

- 2. Tumour O6-methylguanine-DNA methyltransferase inactivation by oral this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound Increases the Radiosensitivity of MGMT Unmethylated Human Glioblastoma Multiforme Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Chemotherapeutic resistance in anaplastic astrocytoma cell lines treated with a temozolomide-lomeguatrib combination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

Lomeguatrib's Reversal of Temozolomide Resistance in Glioma: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical role of lomeguatrib in overcoming temozolomide resistance in glioma, a significant challenge in the treatment of this aggressive brain tumor. By inhibiting the DNA repair protein O6-methylguanine-DNA methyltransferase (MGMT), this compound restores glioma cell sensitivity to temozolomide, offering a promising therapeutic strategy. This document provides a comprehensive overview of the underlying mechanisms, quantitative data from key studies, detailed experimental protocols, and visual representations of the involved signaling pathways and workflows.

The Challenge of Temozolomide Resistance in Glioma

Temozolomide (TMZ) is the first-line chemotherapeutic agent for glioblastoma, the most common and aggressive type of glioma.[1][2] TMZ exerts its cytotoxic effect by methylating DNA, primarily at the O6 position of guanine.[3][4] This O6-methylguanine (O6-MeG) adduct is highly cytotoxic and triggers cell cycle arrest and apoptosis.[2][4] However, the efficacy of TMZ is often limited by the development of resistance.

The primary mechanism of resistance is the expression of the DNA repair protein O6-methylguanine-DNA methyltransferase (MGMT).[5] MGMT directly removes the methyl group from the O6 position of guanine, thereby repairing the DNA damage before it can induce cell death.[6][7] High levels of MGMT expression in glioma cells are strongly correlated with resistance to TMZ and poor patient prognosis.[5][8]

This compound: An MGMT Inhibitor to Counter Resistance

This compound is a potent and specific inhibitor of MGMT.[9][10] It acts as a pseudosubstrate, irreversibly binding to the active site of the MGMT protein, leading to its degradation.[3][6] By depleting the cell of active MGMT, this compound prevents the repair of TMZ-induced O6-MeG adducts, thus restoring the sensitivity of resistant glioma cells to the cytotoxic effects of temozolomide.[3][6]

Quantitative Analysis of this compound's Efficacy

Numerous in vitro studies have demonstrated the ability of this compound to sensitize resistant glioma cells to temozolomide. This is typically quantified by measuring the half-maximal inhibitory concentration (IC50) of TMZ, cell viability, and the induction of apoptosis.

Impact on Temozolomide IC50 Values

The addition of this compound significantly reduces the IC50 of temozolomide in MGMT-expressing (TMZ-resistant) glioma cell lines.

| Cell Line | MGMT Status | TMZ IC50 (µM) | TMZ + this compound IC50 (µM) | Potentiation Factor (IC50 TMZ / IC50 TMZ+Lom) |

| T98G | Positive | ~438[7] | Not explicitly stated, but sensitization shown[10] | - |

| U87-R (Resistant) | Positive (induced) | 3657.2[11] | Not explicitly stated, but sensitization shown | - |

| U373-R (Resistant) | Positive (induced) | 2529.3[11] | Not explicitly stated, but sensitization shown | - |

| GSC (Patient-Derived) | Variable | 1478.28[12] | Not explicitly stated, but sensitization shown | - |

| SW1783 | Positive | IC50 reduced[9] | 51.5% reduction with 50 µM this compound[9] | ~2.06 |

| GOS-3 | Positive | IC50 reduced[9] | 71.4% reduction with 50 µM this compound[9] | ~3.50 |

Note: IC50 values for TMZ can vary significantly between studies due to differences in experimental conditions such as exposure time and cell viability assays used.[7] The potentiation factor is a measure of how much more potent TMZ becomes in the presence of this compound.

Effect on Cell Viability and Apoptosis

The combination of this compound and temozolomide leads to a significant decrease in the viability of resistant glioma cells and a corresponding increase in apoptosis.

| Cell Line(s) | Treatment | Observation | Reference |

| Primary GBM cultures and glioma cell lines | This compound + TMZ | Increased apoptosis and DNA fragmentation | [13] |

| SW1783 | This compound + TMZ | Rate of apoptosis was higher than with either agent alone | [9] |

| LN18, T98G, U118 | This compound (1µM) + Radiation | Increased apoptotic cell fraction | [10] |

| TMZ-resistant glioma cells | This compound | Enhanced cellular sensitivity to TMZ | [14] |

Key Signaling Pathways Involved

Temozolomide resistance in glioma is not solely dependent on MGMT but is also influenced by complex intracellular signaling pathways. This compound's action of inhibiting MGMT can indirectly modulate these pathways, leading to enhanced TMZ efficacy.

DNA Damage Response and Apoptosis Pathway

The primary mechanism of TMZ-induced cell death is through the DNA damage response pathway. This compound's inhibition of MGMT allows the persistence of O6-MeG adducts, leading to DNA double-strand breaks and the activation of apoptotic signaling cascades.

References

- 1. mdpi.com [mdpi.com]

- 2. Involvement of PI3K Pathway in Glioma Cell Resistance to Temozolomide Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. profiles.wustl.edu [profiles.wustl.edu]

- 5. Wnt/β-catenin pathway regulates MGMT gene expression in cancer and inhibition of Wnt signalling prevents chemoresistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 7. cgp.iiarjournals.org [cgp.iiarjournals.org]

- 8. MGMT status as a clinical biomarker in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. This compound Increases the Radiosensitivity of MGMT Unmethylated Human Glioblastoma Multiforme Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Enhanced MGMT expression contributes to temozolomide resistance in glioma stem-like cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Effect of this compound-temozolomide combination on MGMT promoter methylation and expression in primary glioblastoma tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Regulation of temozolomide resistance in glioma cells via the RIP2/NF‐κB/MGMT pathway - PMC [pmc.ncbi.nlm.nih.gov]

Lomeguatrib in Glioblastoma: A Preclinical Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical studies investigating the use of Lomeguatrib in glioblastoma (GBM) models. This compound is a potent and specific inhibitor of O6-methylguanine-DNA methyltransferase (MGMT), a key DNA repair protein that contributes to therapeutic resistance in glioblastoma. This document summarizes key quantitative data, details experimental methodologies, and visualizes critical pathways and workflows to facilitate a comprehensive understanding of this compound's preclinical profile in GBM.

Core Concept: Overcoming Temozolomide Resistance

The primary therapeutic rationale for using this compound in glioblastoma is to overcome the resistance to the standard-of-care chemotherapeutic agent, temozolomide (TMZ). MGMT counteracts the efficacy of TMZ by removing the O6-methylguanine adducts from DNA, thus preventing the induction of cytotoxic DNA damage. In patients with unmethylated MGMT promoters, high levels of MGMT expression are associated with poor prognosis. This compound acts as a pseudosubstrate for MGMT, leading to its irreversible inactivation and thereby sensitizing tumor cells to TMZ and other alkylating agents.[1][2][3]

In Vitro Studies: Quantitative Data Summary

The following tables summarize the key quantitative findings from in vitro preclinical studies of this compound in human glioblastoma cell lines.

Table 1: Effect of this compound on Glioblastoma Cell Line Proliferation

| Cell Line | This compound Concentration (µM) | Doubling Time (hours) | Statistical Significance (p-value) |

| LN18 | 0 | 16.4 ± 5.4 | - |

| 1 | Not significantly changed | NS | |

| 20 | Not significantly changed | NS | |

| T98G | 0 | 16.1 ± 1.8 | - |

| 1 | Not significantly changed | NS | |

| 20 | Not significantly changed | NS | |

| U118 | 0 | 20.1 ± 4.8 | - |

| 1 | Not significantly changed | NS | |

| 20 | Not significantly changed | NS |

Table 2: Radiosensitizing Effects of this compound in Glioblastoma Cell Lines

| Cell Line | This compound Concentration (µM) | Sensitizer Enhancement Ratio (SER) | Statistical Significance (p-value) |

| LN18 | 1 | 1.36 | p = 0.012 |

| 20 | 0.76 | p = 0.017 | |

| T98G | 1 | 1.30 | p = 0.005 |

| 20 | 0.70 | p < 0.0001 | |

| U118 | 1 | 1.35 | p = 0.026 |

| 20 | 0.66 | p = 0.007 |

An SER greater than 1 indicates a radiosensitizing effect, while a value less than 1 suggests a radioprotective effect.[4][5]

Table 3: Effect of this compound on Cell Cycle Distribution in Glioblastoma Cell Lines (24h treatment)

| Cell Line | This compound Concentration (µM) | Change in G2/M Phase | Statistical Significance (p-value) | Change in S Phase | Statistical Significance (p-value) | Change in G1 Phase | Statistical Significance (p-value) |

| LN18 | 20 | Decreased | p = 0.0197 | No significant change | NS | Trend towards increase | p = 0.0562 |

| T98G | 20 | No effect | NS | No significant change | NS | No significant change | NS |

| U118 | 20 | No significant change | NS | Decreased | p = 0.0411 | No significant change | NS |

NS: Not Significant[1]

Experimental Protocols

This section details the methodologies for key experiments cited in the preclinical evaluation of this compound in glioblastoma models.

Cell Culture

Human glioblastoma cell lines (LN18, T98G, and U118) were maintained in appropriate culture media supplemented with fetal bovine serum and antibiotics. Cells were cultured in a humidified incubator at 37°C with 5% CO2.

Western Blot for MGMT Protein Levels

-

Cell Lysis: Cells were treated with varying concentrations of this compound for different durations (e.g., 4, 6, 8, 24, and 48 hours).[1][5] Post-treatment, cells were harvested and lysed in RIPA buffer containing protease inhibitors.

-

Protein Quantification: The total protein concentration of the lysates was determined using a BCA protein assay.

-

SDS-PAGE and Transfer: Equal amounts of protein were separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane was blocked and then incubated with a primary antibody specific for MGMT. A primary antibody for a housekeeping protein (e.g., ß-actin) was used as a loading control.

-

Detection: After washing, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

Clonogenic Survival Assay

-

Cell Seeding: A predetermined number of cells were seeded into 6-well plates.

-

This compound Treatment: Cells were treated with this compound (e.g., 1 µM or 20 µM) for 24 hours prior to irradiation.[1]

-

Irradiation: Cells were irradiated with a range of doses of ionizing radiation.

-

Colony Formation: The cells were then incubated for a period of time to allow for colony formation (typically 10-14 days).

-

Staining and Counting: Colonies were fixed with methanol and stained with crystal violet. Colonies containing at least 50 cells were counted.

-

Data Analysis: The surviving fraction for each dose was calculated and survival curves were fitted to the linear-quadratic model.

Cell Cycle Analysis

-

Cell Treatment: Cells were treated with this compound for 24 hours.

-

Cell Fixation: Cells were harvested, washed with PBS, and fixed in ice-cold ethanol.

-

Staining: Fixed cells were washed and stained with a solution containing propidium iodide (PI) and RNase.

-

Flow Cytometry: The DNA content of the cells was analyzed by flow cytometry.

-

Data Analysis: The percentage of cells in the G1, S, and G2/M phases of the cell cycle was determined using appropriate software.

In Vivo Tumor Models

-

Cell Line Transduction: For in vivo studies modeling MGMT-mediated resistance, glioma cell lines with low endogenous MGMT (e.g., RG2 rat glioma and SB28 mouse glioma cells) were transduced with a cDNA expressing FLAG-tagged MGMT.[2]

-

Orthotopic Implantation: Luciferase-expressing glioblastoma cells were implanted into the brains of syngeneic animals (e.g., Fischer 344 rats).[2]

-

Treatment: Animals were treated with temozolomide, with or without this compound.

-

Tumor Growth Monitoring: Tumor growth was monitored using bioluminescence imaging.

-

Survival Analysis: Animal survival was monitored and analyzed.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate key signaling pathways and experimental workflows relevant to the preclinical study of this compound in glioblastoma.

This compound Mechanism of Action

Caption: Mechanism of this compound in sensitizing glioblastoma cells to Temozolomide.

Experimental Workflow for In Vitro Radiosensitization Study

Caption: Workflow for assessing the radiosensitizing effect of this compound.

Logical Relationship of this compound's Dose-Dependent Effects on Radiosensitivity

Caption: Dose-dependent effects of this compound on glioblastoma radiosensitivity.

Conclusion

Preclinical studies in glioblastoma models demonstrate that this compound is a potent MGMT inhibitor that can sensitize tumor cells to temozolomide and, at low concentrations, to radiation. The in vitro data clearly show a dose-dependent effect on radiosensitivity, with 1 µM this compound enhancing radiation-induced cell killing and 20 µM leading to radioresistance.[1][6] The underlying mechanism for this dual effect requires further investigation but may be related to differential impacts on cell cycle progression.[1] In vivo models have confirmed the ability of this compound to reverse MGMT-mediated temozolomide resistance.[2] These findings provide a strong preclinical rationale for the clinical investigation of this compound in combination with standard therapies for glioblastoma, particularly in patients with unmethylated MGMT promoters. Further research should focus on optimizing the dosing and scheduling of this compound in combination regimens to maximize its therapeutic potential.

References

- 1. This compound Increases the Radiosensitivity of MGMT Unmethylated Human Glioblastoma Multiforme Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. MODL-02. DEVELOPMENT OF RODENT GLIOBLASTOMA MODELS OF MGMT-MEDIATED TEMOZOLOMIDE RESISTANCE - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Effect of this compound-temozolomide combination on MGMT promoter methylation and expression in primary glioblastoma tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. preprints.org [preprints.org]

- 5. preprints.org [preprints.org]

- 6. researchgate.net [researchgate.net]

Lomeguatrib and its Interplay with MGMT: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of Lomeguatrib and its interaction with the DNA repair protein O6-methylguanine-DNA methyltransferase (MGMT). A critical clarification is that this compound is a direct inhibitor of the MGMT protein and does not impact the methylation status of the MGMT gene promoter. Evidence from studies indicates that the combination of this compound with the alkylating agent temozolomide (TMZ) does not alter MGMT promoter methylation[1][2].

The primary mechanism of this compound is to act as a pseudosubstrate for the MGMT protein. By covalently transferring its 4-bromothenyl group to the active cysteine residue of MGMT, this compound irreversibly inactivates the enzyme, which is then targeted for degradation[3][4]. This inactivation prevents the repair of DNA lesions caused by alkylating agents, thereby sensitizing tumor cells to these chemotherapeutic drugs.

Quantitative Analysis of MGMT Protein Inhibition by this compound

The potency of this compound in inhibiting MGMT protein activity has been quantified in various preclinical and clinical settings.

| Parameter | Value | System | Reference |

| IC50 | 9 nM (0.009 µM) | Cell-free HeLa S3 extracts | [5] |

| IC50 | ~6 nM | MCF-7 cells | [6] |

| In Vivo Inhibition | Complete inactivation in xenografts within 2 hours | 20 mg/kg intraperitoneal dose | [4] |

| Clinical Dose for Consistent Inactivation | 120 mg | Prostate and colorectal cancers | [3] |

| Clinical Dose for Consistent Inactivation | 160 mg | Central Nervous System (CNS) tumors | [3] |

Studies in glioblastoma cell lines have demonstrated a significant decrease in MGMT protein levels at various concentrations and time points following this compound treatment[7][8][9]. For instance, in T98G and U118 cell lines, a reduction in MGMT protein was observed as early as 4 hours after treatment[7][8][9].

Experimental Protocols

MGMT Activity Assay (Biochemical Method)

This assay quantifies the functional activity of the MGMT protein by measuring the transfer of a radiolabeled methyl group from a DNA substrate to the MGMT protein.

Principle: Cell extracts are incubated with a DNA substrate containing [3H]-methylated O6-methylguanine. Active MGMT protein in the extract will transfer the radiolabeled methyl group to itself. The protein is then precipitated, and the radioactivity is measured to determine the amount of active MGMT.

Protocol Outline:

-

Protein Extraction: Prepare cellular protein extracts from control and this compound-treated cells in a suitable buffer (e.g., 70 mM HEPES, 1 mM DTT, 5 mM EDTA, pH 7.8)[10].

-

Incubation with Inhibitor: Incubate a defined amount of protein extract with varying concentrations of this compound (or vehicle control) at 37°C for 30 minutes[10].

-

MGMT Reaction: Add [3H]-methylated DNA substrate to the protein extracts and incubate for an additional 60-90 minutes at 37°C to allow for the transfer of the methyl group[10][11].

-

Protein Precipitation: Stop the reaction by adding trichloroacetic acid (TCA) and heat to hydrolyze the DNA[10]. The protein, now carrying the radiolabel, will precipitate.

-

Quantification: Collect the precipitated protein on filters, wash, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Express enzyme activity as fmol of [3H]methyl transferred per mg of total protein. Calculate the percent inhibition relative to untreated controls to determine IC50 values[6].

Western Blot Analysis of MGMT Protein Levels

This technique is used to detect and quantify the amount of MGMT protein in cell lysates.

Protocol Outline:

-

Cell Lysis: Treat cells with this compound at desired concentrations and time points. Harvest the cells and lyse them using RIPA buffer with protease inhibitors to extract total protein[12].

-

Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay.

-

SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

Immunoblotting:

-

Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for MGMT.

-

Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Incubate with a chemiluminescent substrate and detect the signal using an imaging system.

-

-

Analysis: Quantify the band intensity for MGMT and a loading control (e.g., ß-actin) to determine the relative decrease in MGMT protein levels after this compound treatment[7][8][9].

Cell Viability (MTT) Assay

This colorimetric assay is used to assess the cytotoxic effects of this compound in combination with an alkylating agent like temozolomide.

Principle: The MTT reagent is reduced by metabolically active cells to form a purple formazan product. The amount of formazan is proportional to the number of viable cells.

Protocol Outline:

-

Cell Seeding: Plate cells in a 96-well plate and allow them to attach overnight[6][13].

-

This compound Pre-treatment: Add this compound to the cells and incubate for a specified period (e.g., 2 hours)[6].

-

Alkylating Agent Treatment: Add increasing concentrations of temozolomide to the wells and incubate for 4-5 days[6].

-

MTT Incubation: Add MTT solution to each well and incubate for 3-4 hours at 37°C[6][13].

-

Formazan Solubilization: Remove the medium and add a solvent (e.g., DMSO) to dissolve the formazan crystals[6][13].

-

Absorbance Measurement: Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the untreated control and determine the IC50 of the alkylating agent with and without this compound to assess sensitization.

MGMT Promoter Methylation Analysis (for tumor stratification)

While this compound does not affect MGMT promoter methylation, analyzing the methylation status is crucial for stratifying tumors and predicting their response to alkylating agents. Methylation-Specific PCR (MSP) and Pyrosequencing are common methods.

Protocol Outline (MSP):

-

DNA Extraction: Isolate genomic DNA from tumor tissue.

-

Bisulfite Conversion: Treat the DNA with sodium bisulfite, which converts unmethylated cytosines to uracil, while methylated cytosines remain unchanged[14].

-

PCR Amplification: Perform two separate PCR reactions using primer sets that are specific for either the methylated or the unmethylated DNA sequence[14][15].

-

Gel Electrophoresis: Visualize the PCR products on an agarose gel. The presence of a band in the reaction with methylated-specific primers indicates MGMT promoter methylation[15]. Quantitative real-time MSP can also be used for a more quantitative analysis[10][16][17].

Visualizations

Caption: Mechanism of this compound action.

References

- 1. Effect of this compound-temozolomide combination on MGMT promoter methylation and expression in primary glioblastoma tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Tumour O6-methylguanine-DNA methyltransferase inactivation by oral this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. This compound - Focus Biomolecules [mayflowerbio.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. mdpi.com [mdpi.com]

- 8. This compound Increases the Radiosensitivity of MGMT Unmethylated Human Glioblastoma Multiforme Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. preprints.org [preprints.org]

- 10. Validation of Real-Time Methylation-Specific PCR to Determine O6-Methylguanine-DNA Methyltransferase Gene Promoter Methylation in Glioma - PMC [pmc.ncbi.nlm.nih.gov]

- 11. sigmaaldrich.cn [sigmaaldrich.cn]

- 12. The O6-Methyguanine-DNA Methyltransferase Inhibitor O6-Benzylguanine Enhanced Activity of Temozolomide + Irinotecan Against Models of High-Risk Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 13. bi.tbzmed.ac.ir [bi.tbzmed.ac.ir]

- 14. MGMT promoter methylation status testing to guide therapy for glioblastoma: refining the approach based on emerging evidence and current challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 15. cda-amc.ca [cda-amc.ca]

- 16. oncotarget.com [oncotarget.com]

- 17. labcorp.com [labcorp.com]

Methodological & Application

Lomeguatrib in Mouse Xenograft Models: Application Notes and Protocols for Preclinical Research

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of lomeguatrib, a potent O6-methylguanine-DNA methyltransferase (MGMT) inhibitor, in mouse xenograft models. The following protocols and data are intended to facilitate the design and execution of preclinical studies evaluating the efficacy of this compound as a monotherapy or in combination with other cancer therapies.

Mechanism of Action: Overcoming Temozolomide Resistance

This compound is a pseudosubstrate of MGMT, a DNA repair protein that removes alkyl groups from the O6 position of guanine.[1] By transferring a benzyl group to the active site of MGMT, this compound irreversibly inactivates the enzyme, leading to its degradation.[2] This depletion of MGMT enhances the cytotoxic effects of alkylating agents like temozolomide (TMZ), which induce tumor cell death by methylating DNA at the O6 position of guanine.[3][4] In tumors with high MGMT expression, the repair activity of the enzyme can lead to resistance to TMZ.[3] this compound treatment can sensitize such resistant tumors to the effects of alkylating agents.[3]

Quantitative Data Summary

The following tables summarize the dosage and administration of this compound in various mouse xenograft models as reported in preclinical studies.

Table 1: this compound in Combination Therapy

| Tumor Type | Cell Line | Mouse Strain | This compound Dosage & Route | Combination Agent & Dosage | Schedule | Outcome |

| Breast Cancer | MCF-7 | Nude | 20 mg/kg/day, i.p. | Temozolomide (100 mg/kg/day, i.p.) | Daily for 5 days | Significant tumor growth delay |

| Melanoma | Not Specified | Nude | 20 mg/kg, single dose | Radiation | This compound administered 24h before irradiation | MGMT depletion in tumor xenografts |

| Colorectal Cancer | Not Specified | Not Specified | Not Specified | Temozolomide | Not Specified | Sensitizes human tumor xenografts to temozolomide[3] |

Table 2: this compound as a Radiosensitizer

| Tumor Type | Cell Line | Mouse Strain | This compound Dosage & Route | Radiation Dose | Schedule | Outcome |

| Glioblastoma | U87MG | Nude | Not Specified | Not Specified | Not Specified | Enhances radiosensitivity |

| Glioblastoma | GBM Xenografts | Orthotopic model | Not Specified | 2 Gy twice daily for 5 days | Concomitant with radiation | Varied response, subset of MGMT methylated xenografts showed radiosensitization[5] |

Experimental Protocols

General Workflow for a this compound Efficacy Study

This compound Formulation and Administration

Vehicle Formulations:

-

For Intraperitoneal (i.p.) Injection:

-

Corn oil: this compound can be dissolved in corn oil.

-

10% DMSO in saline: This is another commonly used vehicle.

-

50% DMSO, 40% PEG300, and 10% ethanol: This solvent mixture has been used for oral administration but may be adapted for i.p. injection with appropriate validation.[6]

-

Administration Protocol (Example for Combination Therapy):

This protocol is adapted from a study in nude mice with MCF-7 breast cancer xenografts.

-

Animal Model: Female nude mice, 6-8 weeks old.

-

Tumor Implantation: Subcutaneously inject 5 x 10^6 MCF-7 cells in Matrigel into the flank of each mouse.

-

Tumor Growth: Allow tumors to reach a palpable size (e.g., 100-200 mm³).

-

Grouping: Randomize mice into treatment groups (n ≥ 6 per group):

-

Group 1: Vehicle control (e.g., corn oil i.p.)

-

Group 2: this compound (20 mg/kg/day in vehicle, i.p.)

-

Group 3: Temozolomide (100 mg/kg/day in vehicle, i.p.)

-

Group 4: this compound (20 mg/kg/day, i.p.) + Temozolomide (100 mg/kg/day, i.p.)

-

-

Dosing Schedule:

-

Administer this compound or its vehicle once daily for 5 consecutive days.

-

Administer temozolomide or its vehicle one hour after the this compound administration for 5 consecutive days.

-

-

Monitoring: Measure tumor volume with calipers every 2-3 days. Monitor animal body weight and general health.

-

Endpoint: Euthanize mice when tumors reach a predetermined size or at the end of the study period. Collect tumors for weight measurement and further analysis (e.g., Western blot for MGMT).

Protocol for Assessing Radiosensitizing Effects

This protocol is a general guideline based on studies in glioblastoma xenografts.[5]

-

Animal Model: Immunodeficient mice (e.g., nude or NSG) bearing orthotopic or subcutaneous glioblastoma xenografts (e.g., U87MG).

-

Grouping: Randomize mice into treatment groups:

-

Group 1: Vehicle control + Sham irradiation

-

Group 2: this compound + Sham irradiation

-

Group 3: Vehicle control + Radiation

-

Group 4: this compound + Radiation

-

-

This compound Administration: Administer a single dose of this compound (e.g., 20 mg/kg, i.p.) 24 hours prior to irradiation to ensure maximal MGMT depletion.

-

Irradiation: Deliver a clinically relevant dose of radiation to the tumor. For intracranial models, this may involve targeted head irradiation.[5]

-

Monitoring and Endpoint: Monitor tumor growth via bioluminescence imaging (for orthotopic models) or calipers (for subcutaneous models). The primary endpoint is typically survival.

Key Considerations and Best Practices

-

Mouse Strain: The choice of immunodeficient mouse strain (e.g., nude, SCID, NSG) will depend on the tumor cell line and the specific research question. NSG mice are highly immunodeficient and may be suitable for patient-derived xenografts (PDXs).

-

Tumor Implantation Site: The site of implantation (subcutaneous vs. orthotopic) can influence tumor growth and response to therapy. Orthotopic models are generally more clinically relevant.

-

Dose and Schedule Optimization: The optimal dose and schedule of this compound may vary depending on the tumor model and the combination agent. Preliminary dose-finding studies are recommended.

-

Pharmacodynamic Assessment: It is crucial to confirm MGMT depletion in tumor tissue following this compound administration using techniques such as Western blotting or immunohistochemistry.

-

Toxicity Monitoring: Closely monitor animals for signs of toxicity, particularly myelosuppression, which can be exacerbated when this compound is combined with alkylating agents.[4]

-

Statistical Analysis: Employ appropriate statistical methods to analyze tumor growth inhibition and survival data.

By following these guidelines and protocols, researchers can effectively utilize this compound in mouse xenograft models to investigate its therapeutic potential and advance the development of more effective cancer treatments.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. A phase II trial of this compound and temozolomide in metastatic colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A phase I study of extended dosing with this compound with temozolomide in patients with advanced melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Radiosensitizing effects of TMZ observed in vivo only in a subset of MGMT methylated GBM xenografts - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Optimization of the Solvent and In Vivo Administration Route of Auranofin in a Syngeneic Non-Small Cell Lung Cancer and Glioblastoma Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]

Application Note & Protocol: Western Blot Analysis of O⁶-methylguanine-DNA Methyltransferase (MGMT) Inhibition by Lomeguatrib

Audience: Researchers, scientists, and drug development professionals.

Introduction

O⁶-methylguanine-DNA methyltransferase (MGMT) is a crucial DNA repair protein that plays a vital role in cellular resistance to alkylating chemotherapeutic agents, such as temozolomide (TMZ).[1][2][3] MGMT removes alkyl adducts from the O⁶ position of guanine in DNA, thereby preventing the cytotoxic and mutagenic effects of these drugs.[1][4][5] Lomeguatrib (O⁶-(4-bromothenyl)guanine) is a potent and specific inactivator of MGMT.[2][6][7] It acts as a pseudosubstrate, covalently transferring a bromothenyl group to the active site cysteine of MGMT, leading to its irreversible inactivation.[6] Following inactivation, the protein is targeted for ubiquitination and subsequent degradation by the proteasome.[1][5][8] This depletion of cellular MGMT enhances the efficacy of alkylating agents in tumor cells that express the protein. Western blot analysis is a fundamental technique to confirm the dose- and time-dependent depletion of MGMT protein levels following treatment with this compound.

Mechanism of Action & Signaling

This compound functions by directly and irreversibly inactivating the MGMT protein. This inactivation prevents the repair of DNA lesions caused by alkylating agents. In the absence of functional MGMT, the persistence of lesions like O⁶-methylguanine leads to mispairing with thymine during DNA replication. This mismatch triggers the Mismatch Repair (MMR) pathway, which, in a futile attempt to correct the mismatch, can lead to DNA double-strand breaks and ultimately, apoptosis.[1][9]

References

- 1. Inhibition of DNA repair with MGMT pseudosubstrates: phase I study of this compound in combination with dacarbazine in patients with advanced melanoma and other solid tumours - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Modulating MGMT expression through interfering with cell signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | Complex DNA repair pathways as possible therapeutic targets to overcome temozolomide resistance in glioblastoma [frontiersin.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Temozolomide sensitizes MGMT-deficient tumor cells to ATR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Tumour O6-methylguanine-DNA methyltransferase inactivation by oral this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. This compound | DNA Methyltransferases | Tocris Bioscience [tocris.com]

- 9. This compound Increases the Radiosensitivity of MGMT Unmethylated Human Glioblastoma Multiforme Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Cell Viability Assays with Lomeguatrib and Alkylating Agents

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alkylating agents are a cornerstone of chemotherapy for various cancers. Their efficacy, however, is often limited by the cellular DNA repair protein O6-methylguanine-DNA methyltransferase (MGMT). MGMT removes the alkyl groups from the O6 position of guanine in DNA, thereby reversing the cytotoxic effects of these drugs. Lomeguatrib is a potent inhibitor of MGMT, functioning as a pseudosubstrate that irreversibly inactivates the protein. By depleting MGMT, this compound sensitizes tumor cells to the cytotoxic effects of alkylating agents such as temozolomide (TMZ), procarbazine, and carmustine. This application note provides detailed protocols for assessing the synergistic cytotoxicity of this compound in combination with alkylating agents using cell viability and apoptosis assays.

Mechanism of Action

Alkylating agents induce cytotoxic DNA lesions, primarily at the O6 position of guanine. In proficient cells, MGMT directly reverses this damage, leading to drug resistance. This compound inhibits MGMT, preventing the repair of these lesions. The persistence of O6-alkylguanine adducts leads to mispairing with thymine during DNA replication. This triggers the mismatch repair (MMR) pathway, which, in a futile attempt to correct the mismatch, leads to DNA double-strand breaks and ultimately activates apoptotic signaling pathways. The tumor suppressor protein p53 is often stabilized in response to this DNA damage, further promoting apoptosis through the regulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2.

Signaling Pathway of this compound and Alkylating Agent-Induced Apoptosis

Caption: Signaling pathway of apoptosis induced by the combination of this compound and an alkylating agent.

Data Presentation

The following tables summarize the quantitative data from studies assessing the efficacy of this compound in combination with alkylating agents in various cancer cell lines.

Table 1: IC50 Values of Temozolomide (TMZ) with and without this compound

| Cell Line | Cancer Type | TMZ IC50 (µM) | TMZ + this compound (50 µM) IC50 (µM) | Fold Sensitization |

| SW1783 | Anaplastic Astrocytoma | 1000 | 485 | 2.06 |

| GOS-3 | Anaplastic Astrocytoma | 350 | 100 | 3.50 |

| A172 | Glioblastoma | 14.1 | Not Reported | Not Applicable |

| LN229 | Glioblastoma | 14.5 | Not Reported | Not Applicable |

| SF268 | Glioblastoma | 147.2 | Not Reported | Not Applicable |

| SK-N-SH | Glioblastoma | 234.6 | Not Reported | Not Applicable |

Data for SW1783 and GOS-3 from a study on anaplastic astrocytoma cell lines. Data for A172, LN229, SF268, and SK-N-SH from a study on temozolomide resistance in glioblastoma cell lines.[1]

Table 2: Apoptosis Rates in Anaplastic Astrocytoma Cell Lines Treated with Temozolomide (TMZ) and this compound

| Cell Line | Treatment | Apoptosis Rate (%) |

| SW1783 | Control | 2.5 |

| This compound (50 µM) | 10.1 | |

| TMZ (IC50 dose) | 12.3 | |

| TMZ + this compound | 25.6 | |

| GOS-3 | Control | 3.2 |

| This compound (50 µM) | 11.5 | |

| TMZ (IC50 dose) | 13.8 | |

| TMZ + this compound | 18.2 |

Data extracted from a study on anaplastic astrocytoma cell lines.[2]

Table 3: Sensitization to Alkylating Agents by an MGMT Inhibitor (O6-benzylguanine) in Leukemia Cell Lines

| Cell Line | Alkylating Agent | IC50 (µM) | IC50 with MGMT Inhibitor (µM) | Fold Sensitization |

| HL-60 | Temozolomide | >1000 | 250 | >4 |

| Carmustine | 80 | 20 | 4 | |

| MOLT-4 | Temozolomide | 100 | 5 | 20 |

| Carmustine | 10 | 1 | 10 |

Data from a study using O6-benzylguanine, another potent MGMT inhibitor, demonstrating the principle of sensitization to various alkylating agents.[3]

Experimental Protocols

Experimental Workflow for Assessing Synergistic Cytotoxicity

Caption: General experimental workflow for cell viability and apoptosis assays.

Protocol 1: MTT Assay for Cell Viability

This protocol is for determining the half-maximal inhibitory concentration (IC50) of an alkylating agent alone and in combination with this compound.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

96-well flat-bottom plates

-

This compound

-

Alkylating agent (e.g., Temozolomide)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 20% SDS in 50% DMF)

-

Phosphate-buffered saline (PBS)

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding:

-